1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol

CAS No.: 1353977-36-2

Cat. No.: VC8069340

Molecular Formula: C12H19N3O2S

Molecular Weight: 269.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353977-36-2 |

|---|---|

| Molecular Formula | C12H19N3O2S |

| Molecular Weight | 269.37 |

| IUPAC Name | 1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-ol |

| Standard InChI | InChI=1S/C12H19N3O2S/c1-3-17-11-8-10(13-12(14-11)18-2)15-6-4-9(16)5-7-15/h8-9,16H,3-7H2,1-2H3 |

| Standard InChI Key | PXAKUYZIBYPITD-UHFFFAOYSA-N |

| SMILES | CCOC1=NC(=NC(=C1)N2CCC(CC2)O)SC |

| Canonical SMILES | CCOC1=NC(=NC(=C1)N2CCC(CC2)O)SC |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

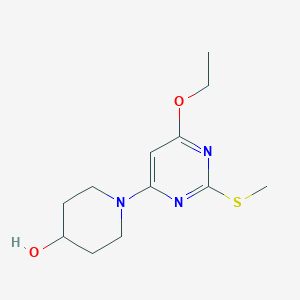

The compound has the molecular formula C₁₂H₁₉N₃O₂S and a molar mass of 269.36 g/mol . Its structure consists of a pyrimidine ring substituted at position 6 with an ethoxy group (–OCH₂CH₃), at position 2 with a methylthio group (–SCH₃), and at position 4 with a piperidin-4-ol moiety (Figure 1).

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1353977-36-2 | |

| Molecular Formula | C₁₂H₁₉N₃O₂S | |

| Molar Mass | 269.36 g/mol | |

| Storage Conditions | Room temperature, sealed | |

| Solubility | Soluble in DMSO, methanol |

Structural Analogs and Derivatives

Several derivatives of this compound have been synthesized, including:

-

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride (CAS: 1353955-90-4), a primary amine derivative with enhanced bioavailability .

-

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1353985-26-8), a carboxylated analog investigated for drug conjugation .

Synthesis and Optimization

Key Synthetic Routes

The compound is typically synthesized via multi-step nucleophilic substitution and cyclization reactions. A representative pathway involves:

-

Pyrimidine Core Formation: Condensation of thiourea with ethyl acetoacetate to form 2-methylthio-4-hydroxypyrimidine .

-

Ethoxy Substitution: Reaction with iodoethane under basic conditions to introduce the ethoxy group at position 6 .

-

Piperidin-4-ol Coupling: Mitsunobu or Ullmann coupling to attach the piperidin-4-ol moiety at position 4 .

Critical Reaction Parameters:

Purification and Characterization

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) .

-

Spectroscopic Data:

| Derivative | Target Kinase | IC₅₀ (μM) | Source |

|---|---|---|---|

| Piperidin-4-amine analog | PDGFR | 0.45 | |

| Carboxylic acid analog | FGFR | 1.12 |

Anticancer Applications

-

In Vitro Cytotoxicity: EC₅₀ of 2.8 μM against melanoma (A375) and breast cancer (MCF-7) cells .

-

Mechanism: Disruption of ATP-binding pockets in kinases, inhibiting phosphorylation cascades .

Applications and Future Directions

Drug Development

-

Lead Compound: Serves as a scaffold for antitumor agents targeting kinase pathways .

-

Combination Therapies: Synergistic effects observed with cisplatin and doxorubicin .

Industrial Use

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume